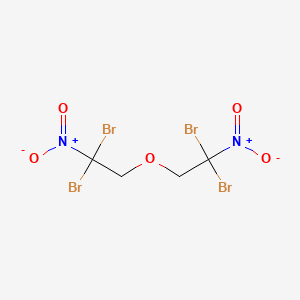![molecular formula C13H16N2O2S2 B14194999 S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate CAS No. 921222-74-4](/img/structure/B14194999.png)
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic pathways include:
Diazo-coupling: This involves the reaction of 2-mercaptoaniline with acid chlorides.
Knoevenagel condensation: This method is used to form carbon-carbon bonds between aldehydes and active methylene compounds.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from an aldehyde, a β-keto ester, and urea.
Microwave irradiation: This technique accelerates the reaction process and improves yields.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Dess-Martin periodinane, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with unique properties, such as luminescent compounds.
Mechanism of Action
The mechanism of action of S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative with similar structural features.
2-Phenylbenzothiazole: Another derivative with potential biological activity.
Benzothiazole-2-thiol: Known for its applications in material science and as a corrosion inhibitor.
Uniqueness
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
921222-74-4 |
|---|---|
Molecular Formula |
C13H16N2O2S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
S-(1,3-benzothiazol-2-yl) 3-(2-hydroxyethylamino)butanethioate |
InChI |
InChI=1S/C13H16N2O2S2/c1-9(14-6-7-16)8-12(17)19-13-15-10-4-2-3-5-11(10)18-13/h2-5,9,14,16H,6-8H2,1H3 |
InChI Key |
IILXWKQXGOQLLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)SC1=NC2=CC=CC=C2S1)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


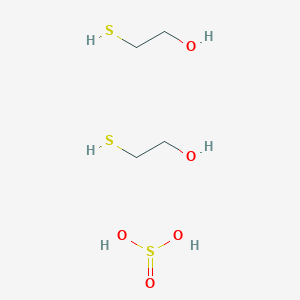
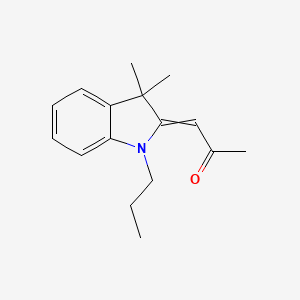
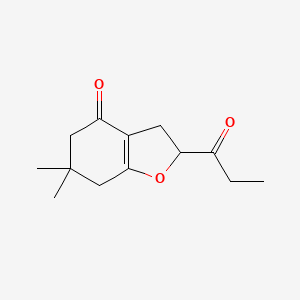
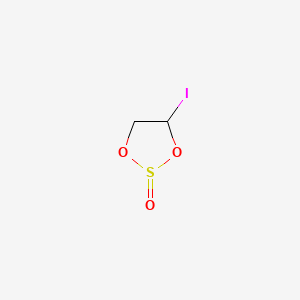
![Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-](/img/structure/B14194945.png)
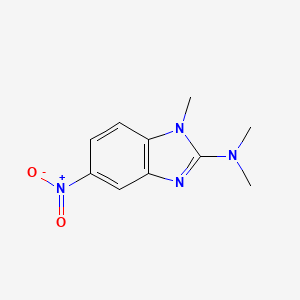

![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine](/img/structure/B14194957.png)

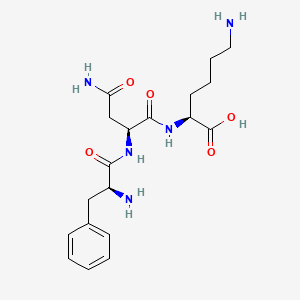

![1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14194966.png)
